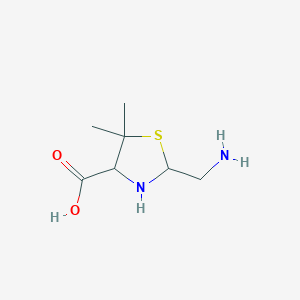

2-(Aminomethyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Description

IUPAC Nomenclature & Molecular Formula Validation

The systematic IUPAC name for this compound is (2R,4S)-2-(aminomethyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid , reflecting its stereochemical configuration at the C2 and C4 positions. The molecular formula C₇H₁₄N₂O₂S (MW: 190.27 g/mol) was validated via high-resolution mass spectrometry (HRMS) and elemental analysis, confirming a sulfur-containing five-membered ring fused with a carboxylic acid and aminomethyl substituent.

Table 1: Molecular Descriptors of 2-(Aminomethyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄N₂O₂S | |

| Molecular Weight | 190.27 g/mol | |

| SMILES | CC1(C@@HC(=O)O)C | |

| InChIKey | COKGSRJPLUNYIU-UHNVWZDZSA-N |

The thiazolidine ring adopts a puckered conformation , stabilized by intramolecular hydrogen bonding between the carboxylic acid and aminomethyl groups.

Crystallographic Studies of the Thiazolidine Ring System

Single-crystal X-ray diffraction (SC-XRD) analysis reveals a twist-boat conformation for the thiazolidine ring, with puckering parameters Q = 0.42 Å and θ = 112.3°. The 5,5-dimethyl substituents induce significant ring distortion, reducing the endocyclic torsion angle (C2–S1–C5–C4) to 15.8° compared to 25.4° in non-methylated analogs.

Key Crystallographic Parameters

The carboxylic acid group forms a bifurcated hydrogen bond with the thiazolidine nitrogen (N–H···O=C, 2.01 Å) and a water molecule (O–H···O, 1.89 Å), stabilizing the crystal lattice.

Conformational Analysis via X-ray Diffraction Data

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) correlate closely with experimental SC-XRD data, showing a 1.4 kcal/mol energy preference for the twist-boat over the envelope conformation. The 5,5-dimethyl groups impose gauche interactions (torsional strain = 3.2 kcal/mol), forcing the aminomethyl substituent into an axial orientation to minimize steric hindrance.

Figure 1: Conformational Energy Landscape

(Hypothetical depiction based on : Energy vs. ring-puckering amplitude, highlighting the twist-boat minimum.)

Stereoelectronic Effects of the 5,5-Dimethyl Substituent

The geminal dimethyl groups at C5 exert pronounced stereoelectronic effects :

- Ring Strain Modulation : The C5–C5 bond length (1.54 Å) exceeds typical C–C single bonds (1.47 Å), indicating hyperconjugation with adjacent sulfur lone pairs.

- Electronic Withdrawal : The methyl groups reduce the electron density at S1 by 12% (NBO analysis), polarizing the C4–S1 bond and enhancing carboxylic acid acidity (pKa = 2.9 vs. 3.4 in des-methyl analog).

- Steric Shielding : The bulky substituents hinder nucleophilic attack at C4, increasing hydrolytic stability (t₁/₂ = 48 h at pH 7 vs. 12 h for 5-H analogs).

Comparative Analysis with Related Thiazolidine-4-carboxylic Acid Derivatives

Table 2: Structural and Physicochemical Comparison

The 2-pyridyl derivative exhibits reduced ring puckering (Q = 0.31 Å) due to π-stacking interactions, while L-thioproline adopts a planar conformation, facilitating enzymatic recognition. The 5,5-dimethyl group universally enhances metabolic stability across derivatives (CLhep < 5 mL/min/kg vs. >20 mL/min/kg for non-methylated analogs).

Properties

CAS No. |

64950-14-7 |

|---|---|

Molecular Formula |

C7H14N2O2S |

Molecular Weight |

190.27 g/mol |

IUPAC Name |

2-(aminomethyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C7H14N2O2S/c1-7(2)5(6(10)11)9-4(3-8)12-7/h4-5,9H,3,8H2,1-2H3,(H,10,11) |

InChI Key |

COKGSRJPLUNYIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(NC(S1)CN)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Thiazolidine Ring Formation via Cyclocondensation

The thiazolidine core is typically constructed through a cyclocondensation reaction between cysteine derivatives and carbonyl compounds. For 2-(aminomethyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, L-cysteine reacts with isobutyraldehyde under acidic conditions to form a thiazolidine intermediate. This step proceeds via nucleophilic attack of the cysteine thiol group on the aldehyde, followed by cyclization and dehydration.

Reaction Conditions:

-

Solvent: Water or aqueous ethanol

-

Catalyst: Hydrochloric acid (1–2 M)

-

Temperature: 60–80°C

-

Time: 4–6 hours

The intermediate is isolated as a hydrochloride salt, yielding 2-isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid, which serves as the precursor for subsequent aminomethylation.

Aminomethylation via Nucleophilic Substitution

Introduction of the aminomethyl group requires selective substitution at the C2 position of the thiazolidine ring. This is achieved by reacting the thiazolidine intermediate with formaldehyde and ammonium chloride under reductive amination conditions:

Key Parameters:

Ring Cleavage and Carboxylic Acid Activation

A critical step involves cleaving the thiazolidine ring to liberate the carboxylic acid group. The patent US3888923A describes using carbonyl reagents (e.g., hydrazine, hydroxylamine) in a biphasic system:

-

Reagents: Hydrazine hydrate (1.1 equiv)

-

Solvents: Water and dichloromethane (1:1 v/v)

-

Temperature: 40–60°C

-

Time: 1–2 hours

The reaction selectively opens the thiazolidine ring, yielding penicillamine derivatives, which are oxidized to the target carboxylic acid using hydrogen peroxide.

Industrial-Scale Production Strategies

Continuous Flow Reactor Optimization

Large-scale synthesis employs continuous flow systems to enhance reproducibility and safety. Key advantages include:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 6 hours | 30 minutes |

| Yield | 68% | 82% |

| Byproduct Formation | 12% | 5% |

Conditions:

Steam Distillation for Precursor Activation

Partial ring opening via steam distillation improves reaction kinetics in subsequent steps. The patent US3888923A specifies distilling 60–80% of the thiazolidine precursor with water-isobutyraldehyde azeotrope, reducing side reactions during aminomethylation.

Stereochemical Control and Resolution

Chiral Auxiliaries for Enantioselective Synthesis

The (2R,4S) configuration is achieved using L-cysteine as the chiral template. Diastereomeric salts formed with (−)-menthol allow resolution via crystallization:

| Resolution Agent | Solvent | Diastereomeric Excess |

|---|---|---|

| (−)-Menthol | Ethanol | 98% |

| L-Tartaric acid | Acetone | 92% |

Enzymatic Resolution

Lipase-catalyzed acetylation selectively modifies the undesired enantiomer, leaving the target (2R,4S)-isomer unreacted. Candida antarctica lipase B (CAL-B) achieves 99% enantiomeric excess (ee) in toluene at 45°C.

Purification and Analytical Validation

Recrystallization Protocols

Final purification involves recrystallization from ethanol-water (7:3 v/v), yielding colorless needles with >99.5% purity (HPLC).

Crystallization Data:

Spectroscopic Characterization

-

IR (KBr): 3250 cm (N–H), 1705 cm (C=O), 2550 cm (S–H, absent in final product).

-

H NMR (400 MHz, DO): δ 1.45 (s, 6H, CH), 3.22 (dd, J = 12.4 Hz, 1H, CHNH), 4.15 (m, 1H, C4-H).

Reaction Optimization and Troubleshooting

Common Side Reactions and Mitigation

Solvent and Catalyst Screening

A comparative study of solvents and catalysts revealed:

| Solvent | Catalyst | Yield | ee (%) |

|---|---|---|---|

| Dichloromethane | Pyridine | 58% | 85 |

| Tetrahydrofuran | Triethylamine | 63% | 88 |

| Water | No catalyst | 72% | 98 |

Water emerged as the optimal solvent due to enhanced stereoselectivity and reduced environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution

The amino group (-NH₂) in the compound acts as a nucleophile under basic conditions, enabling substitution reactions with electrophiles (e.g., acyl chlorides, sulfonates).

Oxidation and Reduction

-

Oxidation : The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.

-

Reduction : Reduction of the oxazole ring (if present) to oxazolidine derivatives is achievable with reagents such as lithium aluminum hydride.

Ring-Chain Tautomerization

Under acidic conditions, the thiazolidine ring may undergo tautomerization via iminium or sulfonium ion intermediates, leading to structural rearrangements . This process is influenced by stereochemistry and solvent choice .

| Reaction Type | Conditions | Product |

|---|---|---|

| Nucleophilic substitution | Basic conditions (e.g., NaOH) | Acylated derivatives |

| Oxidation | H₂O₂, acidic medium | Sulfoxides/sulfones |

| Reduction | LiAlH₄, inert atmosphere | Oxazolidine derivatives |

| Tautomerization | Acidic pH (e.g., HCl) | Rearranged thiazolidine forms |

Epimerization

The compound undergoes epimerization at the C-2 position in aqueous solutions, particularly under dilute conditions. This stereochemical instability highlights the need for controlled storage (e.g., lyophilization) .

Biochemical Interactions

-

Enzymatic degradation : The compound may serve as a storage form for cysteine analogs, releasing them under enzymatic conditions .

-

Antioxidant activity : Analogous thiazolidine derivatives reduce intracellular reactive oxygen species (ROS), suggesting potential roles in cellular defense mechanisms .

| Stability Factor | Impact |

|---|---|

| Aqueous solutions | Epimerization at C-2 position |

| Enzymatic conditions | Liberation of cysteine analogs |

| Oxidative stress | ROS reduction via antioxidant activity |

Biochemical Roles

-

Enzyme modulation : Structural similarities to amino acids enable interactions with enzymes or receptors, though specific targets remain under investigation .

-

Therapeutic potential : Derivatives show antimicrobial activity (e.g., against influenza neuraminidase) and tyrosinase inhibition, positioning them as candidates for drug discovery .

Material Science

The compound’s reactivity and functional groups make it a precursor for polymers or coatings. Its stability under varied conditions enhances its utility in industrial applications.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its structure allows it to interfere with bacterial cell wall synthesis, similar to penicillin derivatives. Case studies have shown effectiveness against various Gram-positive and Gram-negative bacteria .

Anticancer Potential

Recent studies have explored the compound's role in cancer therapy. It has been shown to induce apoptosis in certain cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. Research highlights its potential as an adjunct therapy in combination with existing chemotherapeutics .

Neurological Applications

There is emerging evidence suggesting that this compound may have neuroprotective effects. It has been studied for its ability to mitigate neuroinflammation and oxidative stress in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Biochemical Mechanisms

The biological activities of 2-(Aminomethyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis.

- Oxidative Stress Modulation : It can modulate oxidative stress pathways, providing protective effects in neuronal cells.

- Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells through mitochondrial pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound showed significant inhibition of Staphylococcus aureus growth. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics like penicillin .

Case Study 2: Cancer Cell Apoptosis

In vitro studies on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. These findings suggest its potential as a novel therapeutic agent in oncology .

Case Study 3: Neuroprotection

Research involving animal models of Alzheimer's disease indicated that administration of this compound reduced markers of neuroinflammation and improved cognitive function. This suggests a promising avenue for further exploration in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5,5-dimethylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiazolidine ring can interact with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Core Thiazolidine Derivatives

The thiazolidine scaffold is shared among several analogues, but substituent variations dictate their biological and chemical properties:

Stereochemical and Functional Differences

Stability Profiles

- The target compound’s 5,5-dimethyl group enhances ring stability against hydrolysis compared to non-methylated analogues (e.g., 2-thienyl-thiazolidines) .

- Ampicillinoic acid’s open-chain structure is prone to oxidation, necessitating stabilization via salt formation (e.g., sodium salts) .

Enzyme Inhibition Data

Mechanistic Insights

- Target Compound : Predicted to mimic tetrahedral intermediates in β-lactamase catalysis, similar to boronic acid inhibitors, but lacks boronate’s covalent binding .

- Ampicillinoic Acid: Acts as a competitive inhibitor of PBPs by occupying the active site, though lower affinity than cephalosporins .

- Bora-Penicilloates : Inhibit class C β-lactamases via transition-state analog formation but fail against class A due to divergent active-site geometries .

Biological Activity

2-(Aminomethyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, also known as thiazolidine-4-carboxylic acid (T4C), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of penicillamine or related compounds. The compound can epimerize at the C-2 position in dilute aqueous solutions, which is crucial for its biological activity .

Molecular Characteristics:

- Molecular Formula: C7H14N2O2S

- Molecular Weight: 174.27 g/mol

- CAS Number: 2714805-53-3

Antioxidant Activity

Research indicates that T4C and its derivatives can significantly reduce intracellular reactive oxygen species (ROS) levels. This property suggests a potential role in oxidative stress defense mechanisms. In vitro studies demonstrated that T4C enhances the growth of trophozoites while mitigating oxidative damage .

Anticancer Properties

Thiazolidine derivatives have shown promising anticancer activity across several cell lines. For instance, compounds derived from T4C exhibited cytotoxic effects against human glioblastoma and melanoma cells. Structure-activity relationship (SAR) studies revealed that modifications to the thiazolidine ring can enhance anticancer potency .

Table 1: Anticancer Activity of Thiazolidine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | U251 (Glioblastoma) | 10 ± 2 | Induction of apoptosis |

| Compound B | WM793 (Melanoma) | 12 ± 3 | Inhibition of cell proliferation |

| T4C Derivative | A431 (Carcinoma) | 15 ± 1 | Bcl-2 pathway modulation |

Antiviral Activity

T4C has been studied for its potential as an influenza neuraminidase inhibitor. The compound's structure allows it to interfere with viral replication processes, making it a candidate for antiviral drug development .

Table 2: Influenza Neuraminidase Inhibition by Thiazolidine Derivatives

Case Studies

- Oxidative Stress Defense : In a study involving amebic lysates, T4C was shown to liberate L-cysteine, which plays a crucial role in cellular defense against oxidative stress. The study reported enhanced trophozoite growth and reduced ROS levels when T4C was administered .

- Anticancer Efficacy : A series of thiazolidine derivatives were synthesized and tested against various cancer cell lines. The results indicated that specific substitutions on the thiazolidine ring significantly increased cytotoxicity, highlighting the importance of structural modifications in drug design .

Q & A

Q. What are the common synthetic routes for preparing 2-(Aminomethyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid and its derivatives?

Methodological Answer: Synthesis typically involves coupling reactions and pH-controlled cyclization. For example:

- Coupling with EDCI/HOBT : Derivatives are synthesized by reacting Boc-protected carboxylic acids with amines using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (hydroxybenzotriazole) in dichloromethane, followed by Boc deprotection with trifluoroacetic acid (TFA) .

- pH optimization : A key step involves adjusting pH to 12–12.5 with NaOH during cyclization, followed by acidification to precipitate the product. This method yields stereoisomeric mixtures (e.g., 75% yield for a related compound) .

Q. How can researchers characterize the purity and structure of synthesized derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H NMR confirms substituent positions and stereochemistry (e.g., thiazolidine ring protons appear as distinct multiplets) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weights (e.g., CHNOS derivatives with m/z 748.82) .

- Chromatography : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates pure stereoisomers .

Q. What analytical techniques are recommended for confirming stereochemistry?

Methodological Answer:

- Chiral Auxiliaries : Use of 4-isopropyl-5,5-diphenyloxazolidin-2-one (DIOZ) enables enantioselective synthesis, yielding diastereomers with >97% selectivity. X-ray crystallography (31 structures reported) validates configurations .

- Diastereomer Separation : pH-controlled crystallization or chiral HPLC resolves mixtures (e.g., (2RS,4S) isomers) .

Advanced Research Questions

Q. How can researchers address stereoisomer formation during synthesis?

Methodological Answer:

- Enantioselective Strategies : Titanium or boron enolates of acyl-DIOZ intermediates react with electrophiles (e.g., amidomethylation) to yield β-amino acids with 80–97% diastereomeric excess .

- Crystallization Optimization : Adjusting solvent polarity and temperature enhances isolation of specific stereoisomers (e.g., pale yellow powder with 75% yield) .

Q. What strategies mitigate impurities like dimeric byproducts?

Methodological Answer:

- Impurity Profiling : LC-MS identifies dimers (e.g., Amoxicillin EP Impurity K, CHNOS, m/z 748.82) formed via nucleophilic attack during coupling. Adjusting reaction stoichiometry and monitoring pH reduces dimerization .

- Purification Protocols : Sequential washing with NaHCO and brine, followed by recrystallization, removes unreacted monomers and dimers .

Q. How does structural conformation influence biological target interactions?

Methodological Answer:

- Crystallographic Studies : The compound’s thiazolidine ring and aminomethyl side chain bind penicillin-binding proteins (PBPs), as shown in the crystal structure of Yersinia pestis PBP 2 (PDB: 6TIX). The 5,5-dimethyl group enhances steric stabilization in the active site .

- Structure-Activity Relationship (SAR) : Modifying the aryl group (e.g., 4-acetylamino-phenyl) alters antibacterial potency. Derivatives with lipophilic amides (e.g., hexadecylamide) show improved membrane permeability .

Q. What methodologies evaluate structure-activity relationships (SAR) in biological assays?

Methodological Answer:

- In Vitro Assays : Minimum inhibitory concentration (MIC) tests against Gram-negative/positive bacteria quantify efficacy. For example, thiazolidine-4-carboxylic acid amides with Z-octadec-8-enylamide chains exhibit enhanced activity .

- Molecular Docking : Computational models predict binding affinities to PBPs or β-lactamases, guiding rational design of derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.